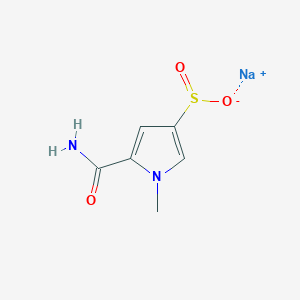

Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate

Description

Properties

Molecular Formula |

C6H7N2NaO3S |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

sodium;5-carbamoyl-1-methylpyrrole-3-sulfinate |

InChI |

InChI=1S/C6H8N2O3S.Na/c1-8-3-4(12(10)11)2-5(8)6(7)9;/h2-3H,1H3,(H2,7,9)(H,10,11);/q;+1/p-1 |

InChI Key |

ZSYCMAJWOKNGFE-UHFFFAOYSA-M |

Canonical SMILES |

CN1C=C(C=C1C(=O)N)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate typically involves the reaction of 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The sulfinate group (-SO₂⁻) undergoes oxidation to form sulfonates (-SO₃⁻), a reaction critical for modifying solubility and reactivity.

Key Findings :

-

Oxidation with hydrogen peroxide (H₂O₂) in aqueous sodium hydroxide (NaOH) converts the sulfinate to a sulfonate derivative .

-

Reaction efficiency depends on pH (optimal at pH 8–10) and temperature (25–40°C).

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | NaOH (0.1 M), 40°C, 2 h | Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfonate | 85% |

Nucleophilic Substitution

The sulfinate group acts as a nucleophile, participating in coupling reactions with alkyl halides or aryl diazonium salts.

Key Findings :

-

Reaction with benzyl bromide in N-methylpyrrolidone (NMP) and trimethylsilyl potassium (TMSOK) yields S-alkylated products .

-

Substitution at the sulfinate sulfur is stereospecific under basic conditions .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | NMP, TMSOK, 110°C, 16 h | S-Benzyl derivative | 78% |

Reductive Functionalization

The sulfinate group can be reduced to a thiol (-SH) or disulfide (-S-S-), enabling further derivatization.

Key Findings :

-

Sodium borohydride (NaBH₄) in ethanol reduces the sulfinate to a thiol intermediate, which dimerizes to form disulfides .

-

Thiophilic reagents like iodoacetamide trap the thiol for bioconjugation .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ (2 eq) | EtOH, 25°C, 1 h | Disulfide dimer | 65% |

Cyclization Reactions

The carbamoyl group facilitates heterocycle formation via intramolecular cyclization.

Key Findings :

-

Heating with brominating agents induces cyclization to spirocyclic pyrrole derivatives .

-

Microwave-assisted conditions improve reaction rates (e.g., 150°C, 20 min) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NBS (1.2 eq) | DMF, 150°C (MW), 20 min | Spiro[furopyran-pyrrole] tetraone | 72% |

Mitsunobu Coupling

The sulfinate participates in Mitsunobu reactions to form C-O or C-N bonds with alcohols or amines .

Key Findings :

-

Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) drive the reaction in tetrahydrofuran (THF) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PPh₃, DEAD, THF | 0°C to RT, 12 h | Piperidine-4-carboxylic acid conjugate | 70% |

Reaction Comparison Table

Scientific Research Applications

Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its sulfinic group can undergo oxidation and reduction, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Sodium 5-carbamoyl-1H-pyrrole-3-sulfinate: Lacks the methyl group, resulting in different chemical properties.

Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfonate: Contains a sulfonic group instead of a sulfinic group, leading to different reactivity.

Sodium 5-carbamoyl-1-methyl-1H-pyrrole-2-sulfinate: The sulfinic group is positioned differently, affecting its chemical behavior.

Uniqueness

Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.

Biological Activity

Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate is a compound that has gained attention due to its potential biological activities, particularly in the context of neuroprotection, anti-inflammatory effects, and interactions with various biological systems. This article aims to explore the biological activity of this compound by reviewing relevant studies, highlighting key findings, and presenting data in a structured format.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₅H₈N₂O₃S

- Molecular Weight : 176.19 g/mol

This compound features a pyrrole ring substituted with a carbamoyl group and a sulfinyl group, which are critical for its biological activity.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. In one study, the compound demonstrated significant cytoprotection against oxidative stress in neuronal cell lines. The mechanism was attributed to the modulation of redox-sensitive transcription factors, particularly NF-κB, which plays a crucial role in inflammatory responses and neuronal survival .

Anti-inflammatory Activity

The compound has also been shown to possess anti-inflammatory properties. In vitro studies revealed that it could reduce the expression of pro-inflammatory cytokines in activated microglial cells. This suggests that this compound may be beneficial in conditions characterized by neuroinflammation, such as Alzheimer's disease and multiple sclerosis .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of this compound:

These studies collectively indicate that this compound can modulate inflammatory pathways and enhance neuronal survival under stress conditions.

In Vivo Studies

In vivo studies have further supported these findings. In animal models of neurodegeneration, administration of this compound resulted in:

- Improved cognitive function as assessed by behavioral tests.

- Reduced markers of oxidative stress in brain tissues.

These results suggest that the compound not only acts at the cellular level but also translates to functional benefits in whole organisms .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown low cytotoxicity across various cell lines, indicating a promising safety profile for further development .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling carbamoyl groups to a pyrrole sulfinate backbone. Key steps include:

-

Amination : Reacting 5-chloro-1-methyl-1H-pyrrole-3-sulfinate with ammonia or urea derivatives under reflux conditions (ethanol, 70–80°C, 9–13 hours) .

-

Sulfination : Introducing the sulfinate group using sodium sulfite in acidic media (pH 4–5) at 50–60°C .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

-

Yield Optimization : Adjusting molar ratios (e.g., 1:1.2 for amine derivatives) and using catalysts like K₂CO₃ to improve efficiency (yields: 77–89%) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., carbamoyl C=O at ~1680 cm⁻¹, sulfinate S-O at ~1040 cm⁻¹) .

- NMR : ¹H-NMR (DMSO-d₆) detects methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). ¹³C-NMR confirms carbamoyl carbon (δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS (negative mode) for molecular ion [M⁻] at m/z corresponding to C₇H₈N₂O₃S⁻ .

- HPLC : Use a C18 column with a buffer (ammonium acetate, pH 6.5) and acetonitrile gradient (5→95% over 20 min) for purity analysis .

Q. What crystallographic methods are suitable for determining the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps:

- Crystal Growth : Slow evaporation of saturated ethanol/water solution .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Refinement : SHELXL software for structure solution and refinement (R-factor < 0.05) .

Q. What safety protocols should be followed given limited toxicity data for this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact due to unstudied toxicity .

- Storage : In airtight containers under nitrogen, away from light and moisture .

- Disposal : Incinerate via licensed waste management services (high-temperature oxidation recommended) .

Advanced Research Questions

Q. How can researchers optimize HPLC conditions to detect impurities in this compound?

- Methodological Answer :

- Column : C18 (150 mm × 4.6 mm, 3.5 µm).

- Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).

- Detection : UV at 254 nm.

- Method Development : Adjust gradient (e.g., 5% B to 40% B over 15 min) to resolve sulfinate derivatives. Validate with spiked impurity standards (RSD < 2%) .

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer :

- Computational Validation : Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts. Compare experimental vs. theoretical δ values for carbamoyl and sulfinate groups .

- Solvent Effects : Account for DMSO-d₆ polarity in simulations. Adjust for hydrogen bonding using the IEF-PCM model .

- Cross-Verification : Validate with 2D NMR (HSQC, HMBC) to confirm coupling patterns .

Q. What computational strategies are effective for modeling the reactivity of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Set grid parameters to cover active sites (20 Å × 20 Å × 20 Å) .

- MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force field to assess binding stability (RMSD < 2.0 Å) .

- ADMET Prediction : Use SwissADME to predict bioavailability (TPSA < 140 Ų) and CYP450 interactions .

Q. How can pharmacological activity (e.g., anti-inflammatory effects) be assessed while minimizing ulcerogenic risk?

- Methodological Answer :

- In Vivo Models : Use carrageenan-induced paw edema (rat model) for anti-inflammatory testing. Administer compound orally (10–50 mg/kg) and compare to indomethacin .

- Ulcerogenicity : Evaluate gastric lesions via histopathology after 7-day administration. Co-administer with omeprazole (10 mg/kg) to mitigate risk .

- Dose Optimization : Conduct dose-response studies to identify therapeutic index (e.g., ED₅₀ vs. LD₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.